molecular formula C23H25ClN4OS B4220878 2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B4220878
M. Wt: 441.0 g/mol
InChI Key: MWNCDKHVVPHWLC-UHFFFAOYSA-N
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Description

2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with isothiocyanates under acidic conditions to form the triazole core. The subsequent steps involve the introduction of the phenyl and 3-chloro-4-methylphenyl groups through nucleophilic substitution reactions. The final step includes the attachment of the cyclohexylacetamide group via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl and cyclohexylacetamide groups can interact with hydrophobic pockets in proteins, modulating their function. The compound may also affect signaling pathways by binding to receptors or enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
  • 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
  • 2-{[4-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide

Uniqueness

The unique combination of the 3-chloro-4-methylphenyl group with the triazole ring and cyclohexylacetamide moiety distinguishes 2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide from similar compounds. This specific structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[4-(3-chloro-4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-12-13-19(14-20(16)24)28-22(17-8-4-2-5-9-17)26-27-23(28)30-15-21(29)25-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNCDKHVVPHWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

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